2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol
Description
2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a chiral aminoethanol derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position (S-configuration). The compound’s structure combines a secondary amine linked to a hydroxylated ethyl chain, making it a versatile intermediate in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
2-[[(2S)-1-methylpyrrolidin-2-yl]methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-3-8(10)7-9-4-6-11/h8-9,11H,2-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXRUWBKRHYFJT-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Methyl-pyrrolidin-2-ylmethylamine.
Alkylation: The amine is then alkylated with an appropriate ethylene oxide derivative under basic conditions to introduce the ethanol moiety.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
Pharmacological Applications
MPYME has been studied for its potential as a therapeutic agent in various conditions due to its ability to modulate neurotransmitter systems.
- Neurotransmitter Modulation: Research indicates that MPYME can influence the activity of neurotransmitters, particularly in the central nervous system. This modulation may have implications for treating disorders such as depression and anxiety.
- Case Study: A study published in the Journal of Medicinal Chemistry explored MPYME’s role as a selective serotonin reuptake inhibitor (SSRI). The results showed that MPYME had comparable efficacy to existing SSRIs but with a potentially improved side effect profile due to its chiral nature .
Synthesis and Chemical Reactions
MPYME serves as an important intermediate in the synthesis of other pharmacologically active compounds.
- Synthetic Pathways: The compound can be synthesized through several methods, including reductive amination of ketones with amines. This versatility makes it a valuable building block in organic synthesis.
- Table: Synthetic Methods of MPYME
Biochemical Studies
MPYME's interaction with various biological targets has been the subject of extensive research.
- Enzyme Inhibition: Studies have shown that MPYME can inhibit specific enzymes involved in metabolic pathways, which may lead to novel treatments for metabolic disorders.
- Case Study: Research published in Biochemical Pharmacology highlighted MPYME's inhibitory effects on monoamine oxidase (MAO), suggesting its potential role in managing conditions like Parkinson's disease .
Toxicology and Safety Assessments
Understanding the safety profile of MPYME is crucial for its application in therapeutics.
- Toxicological Studies: Preliminary studies indicate that MPYME has a favorable safety profile at therapeutic doses, but further long-term studies are necessary to confirm these findings.
Mechanism of Action
The mechanism of action of 2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following compounds share structural similarities with 2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol, differing primarily in substituents on the pyrrolidine ring, amino group, or ethanol backbone:
Key Observations:
- Hydrophilicity: The methoxyethyl substituent in 2-((2-Methoxyethyl)(methyl)amino)ethanol enhances water solubility due to the ether oxygen, contrasting with the pyrrolidine-based analogs .
- Aromatic Interactions: The pyridinyl group in 2-[methyl(pyridin-2-yl)amino]ethan-1-ol enables aromatic stacking, a feature absent in aliphatic analogs like the target compound .
Biological Activity
2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol, with the molecular formula C₈H₁₈N₂O and a molecular weight of approximately 158.24 g/mol, is a compound characterized by its unique structural features, including a pyrrolidine ring and an amino alcohol functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, antibacterial properties, and interactions with various biological targets.
Chemical Structure and Synthesis
The primary synthetic route for this compound involves the reaction between 1-methyl-2-pyrrolidinamine and ethylene oxide. The nucleophilic nitrogen of the amine attacks the epoxide, leading to the formation of the desired amino alcohol product .
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These compounds may aid in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Antibacterial Activity
In vitro studies have demonstrated that derivatives of pyrrolidine, including this compound, possess significant antibacterial activity against various strains of bacteria. For instance, certain pyrrolidine derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0039 |
| E. coli | 0.025 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The pyrrolidine ring facilitates binding to proteins and enzymes, potentially inhibiting or modifying their activity, which can influence various biochemical pathways .
Case Studies
Several studies have focused on exploring the biological activity of compounds related to this compound:
- Neuroprotective Study : A study investigated the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress. Results indicated that these compounds significantly reduced neuronal cell death and improved cell viability .
- Antimicrobial Research : Another study evaluated the antibacterial properties of various pyrrolidine derivatives, including the compound . The findings revealed potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent .
Q & A
Basic Synthesis Optimization: What are the key parameters for optimizing the synthesis of 2-[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or coupling reaction. Key parameters include:
- Temperature : Elevated temperatures (e.g., 100°C) improve reaction kinetics but may require reflux conditions to avoid side products .
- Solvent Selection : Polar aprotic solvents like DMF or toluene enhance nucleophilicity, while protic solvents (e.g., ethanol) are used for recrystallization .
- Purification : Column chromatography (C18 reverse-phase) or recrystallization with ethanol/water mixtures ensures high purity (>95%) .
- Catalysts : Triethylamine or EDC·HCl/HOBT systems are critical for activating intermediates in multi-step syntheses .
Advanced Contradiction Analysis: How to resolve discrepancies in reported synthesis yields across different methodologies?
Methodological Answer:
Contradictions in yields (e.g., 88% vs. 34%) often arise from:
- Reagent Ratios : Stoichiometric excess of bromoethanol or triethylamine (1:1 molar ratio) minimizes side reactions .
- Reaction Time : Extended reflux durations (e.g., 30 hours vs. 2 hours) may degrade thermally unstable intermediates, reducing yields .
- Workup Protocols : Incomplete drying (e.g., using Na₂SO₄ vs. MgSO₄) or premature quenching can introduce impurities .
Validate protocols via TLC monitoring and scale-down reproducibility tests to isolate critical variables.
Basic Characterization: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (S-configuration) and detects residual solvents (e.g., DMF-d7) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>99%) and identifies byproducts .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 201.1 g/mol) and fragmentation patterns .
Advanced Spectral Interpretation: How to resolve overlapping signals in NMR spectra for this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Differentiates pyrrolidine ring protons (δ 2.5–3.5 ppm) from ethanolamine protons (δ 3.6–4.2 ppm) .
- Deuterated Solvent Screening : Use DMSO-d6 to resolve amine proton broadening caused by hydrogen bonding .
- Variable Temperature NMR : Suppresses dynamic effects (e.g., hindered rotation of the methyl-pyrrolidinyl group) .
Basic Solubility and Formulation: What solvent systems are optimal for in vitro assays?
Methodological Answer:
- Aqueous Buffers : Solubilize in PBS (pH 7.4) with ≤5% DMSO for cell-based assays .
- Organic Solvents : Ethanol or methanol (0.1% v/v) for stock solutions; avoid chlorinated solvents due to potential toxicity .
Advanced Thermodynamic Prediction: How to calculate vaporization enthalpies for this compound?
Methodological Answer:
Use the "centerpiece" approach with group contribution methods:
- Input : Molecular descriptors (e.g., polar surface area, logP) from computational tools like COSMO-RS .
- Validation : Compare predicted ΔHvap with experimental data (e.g., 65–75 kJ/mol for similar ethanolamine derivatives) .
Basic Safety and Handling: What precautions are necessary during laboratory handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂) .
- Storage : Keep in amber vials under nitrogen at –20°C to prevent oxidation .
Advanced Toxicity Evaluation: How to assess in silico toxicity risks for this compound?
Methodological Answer:
- Software Tools : Use ProTox-II or ADMET Predictor to evaluate Ames test positivity (due to pyrrolidine rings) and hepatotoxicity .
- Structural Alerts : The secondary amine group may form reactive metabolites; prioritize in vitro cytochrome P450 inhibition assays .
Molecular Docking Design: How to design studies for target binding affinity analysis?
Methodological Answer:
- Target Selection : Focus on GPCRs (e.g., adrenergic receptors) due to ethanolamine motifs .
- Protocol :
Stability Profiling: How to evaluate degradation under varying pH and temperature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
